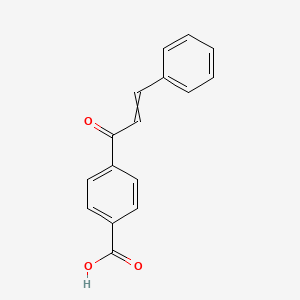
4-(3-Phenylprop-2-enoyl)benzoic acid
Description
4-(3-Phenylprop-2-enoyl)benzoic acid (IUPAC name: 4-{[(2E)-3-phenylprop-2-enoyl]amino}benzoic acid, CAS 54057-59-9) is a benzoic acid derivative substituted at the para position with a cinnamoyl (3-phenylprop-2-enoyl) group via an amide linkage. Its molecular formula is C₁₆H₁₃NO₃, with a molecular weight of 267.28 g/mol . Key properties include:
- Melting point: 279.2°C
- Boiling point: 538.1°C at 760 mmHg
- Density: 1.31 g/cm³
- Vapor pressure: 2.08 × 10⁻¹² mmHg at 25°C .
The compound’s rigid aromatic backbone and polar amide group contribute to its high thermal stability and low solubility in common organic solvents. It is synthesized via amide coupling reactions, such as the condensation of cinnamoyl chloride with 4-aminobenzoic acid .
Propriétés
Formule moléculaire |
C16H12O3 |
|---|---|
Poids moléculaire |
252.26 g/mol |
Nom IUPAC |
4-(3-phenylprop-2-enoyl)benzoic acid |
InChI |
InChI=1S/C16H12O3/c17-15(11-6-12-4-2-1-3-5-12)13-7-9-14(10-8-13)16(18)19/h1-11H,(H,18,19) |
Clé InChI |
XXFQFMHIIWSQAL-UHFFFAOYSA-N |
SMILES canonique |
C1=CC=C(C=C1)C=CC(=O)C2=CC=C(C=C2)C(=O)O |
Origine du produit |
United States |
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 4-(3-Phenylprop-2-enoyl)benzoic acid typically involves the reaction of benzoic acid derivatives with cinnamoyl chloride under basic conditions. The reaction is usually carried out in the presence of a base such as pyridine or triethylamine, which facilitates the formation of the desired product. The reaction mixture is then subjected to purification processes such as recrystallization to obtain the pure compound.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, industrial methods may incorporate advanced purification techniques such as chromatography to ensure the high purity of the final product.
Analyse Des Réactions Chimiques
Types of Reactions
4-(3-Phenylprop-2-enoyl)benzoic acid can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding carboxylic acids or ketones.
Reduction: Reduction reactions can convert the enoyl group to an alkyl group.
Substitution: The aromatic ring can undergo electrophilic substitution reactions, such as nitration or halogenation.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are typically used.
Substitution: Electrophilic substitution reactions often require catalysts such as sulfuric acid or iron(III) chloride.
Major Products Formed
Oxidation: Formation of benzoic acid derivatives.
Reduction: Formation of 4-(3-phenylpropyl)benzoic acid.
Substitution: Formation of substituted benzoic acid derivatives, depending on the electrophile used.
Applications De Recherche Scientifique
4-(3-Phenylprop-2-enoyl)benzoic acid has several applications in scientific research:
Chemistry: Used as a building block in organic synthesis for the preparation of more complex molecules.
Biology: Investigated for its potential biological activities, including antimicrobial and anti-inflammatory properties.
Medicine: Explored for its potential use in drug development, particularly in the design of novel therapeutic agents.
Industry: Utilized in the production of specialty chemicals and materials with specific properties.
Mécanisme D'action
The mechanism of action of 4-(3-Phenylprop-2-enoyl)benzoic acid involves its interaction with specific molecular targets and pathways. The compound may exert its effects by binding to enzymes or receptors, thereby modulating their activity. For example, it may inhibit certain enzymes involved in inflammatory pathways, leading to anti-inflammatory effects. The exact molecular targets and pathways can vary depending on the specific application and context of use.
Comparaison Avec Des Composés Similaires
Structural Analogs and Derivatives
The following table compares 4-(3-phenylprop-2-enoyl)benzoic acid with key analogs identified in the literature:
Key Structural and Functional Differences
Substituent Chemistry: The amide linkage in this compound enhances hydrogen-bonding capacity compared to the ester or thiourea groups in analogs .
Thermal Properties :
- The target compound’s high melting point (279.2°C) reflects its rigid aromatic structure, contrasting with chisitine 2 (102–103°C), which has a flexible polyamine chain .
Synthetic Accessibility :
Physicochemical Behavior
- Solubility: The amide group in this compound reduces solubility in non-polar solvents compared to the isopropyl analog .
- Stability : The thiourea analog may exhibit lower hydrolytic stability due to the labile C=S bond .
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


